molecular formula C9H16N4S2 B374674 Metiamide CAS No. 34839-70-8

Metiamide

Cat. No.: B374674
CAS No.: 34839-70-8
M. Wt: 244.4 g/mol
InChI Key: FPBPLBWLMYGIQR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Metiamide interacts with the histamine H2 receptor, which is a protein located on the basolateral membrane of the gastric parietal cell . By binding to this receptor, this compound blocks the effects of histamine, leading to a reduction in gastric acid secretion .

Cellular Effects

This compound has a significant impact on gastric parietal cells. It reduces basal and nocturnal gastric acid secretion, leading to a reduction in gastric volume, acidity, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .

Molecular Mechanism

The mechanism of action of this compound involves binding to the H2 receptor located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, resulting in competitive inhibition that reduces gastric acid secretion and decreases gastric volume and acidity .

Temporal Effects in Laboratory Settings

This compound has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors

Dosage Effects in Animal Models

In animal models, the dosage of this compound has a significant impact on its effects. For instance, a dosage group of 50.0 mg/kg demonstrated significantly fewer ulcers than the saline animals in a study on rats .

Metabolic Pathways

This compound inhibits many of the isoenzymes of the hepatic CYP450 enzyme system

Transport and Distribution

It is known that this compound binds to the H2 receptor located on the basolateral membrane of the gastric parietal cell .

Subcellular Localization

The subcellular localization of this compound is related to its target, the H2 receptor, which is located on the basolateral membrane of the gastric parietal cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metiamide involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Metiamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metiamide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its intermediate role in the development of cimetidine. It provided crucial insights into the structure-activity relationship of H2 receptor antagonists, leading to the development of more effective and safer drugs. Despite its initial promise, this compound’s clinical use was limited due to the occurrence of agranulocytosis in some patients .

Properties

IUPAC Name

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPLBWLMYGIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188390
Record name Metiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity.
Record name Metiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

34839-70-8
Record name Metiamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34839-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metiamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METIAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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